

# A Comparative Meta-Analysis of Clinical Outcomes with Novel KRAS G12C Inhibitors

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A deep dive into the evolving landscape of targeted therapies for KRAS G12C-mutated cancers, this guide offers a comprehensive comparison of clinical trial data for leading inhibitors. Designed for researchers, scientists, and drug development professionals, this analysis synthesizes efficacy and safety data, outlines experimental methodologies, and visualizes key biological pathways and workflows to inform future research and development.

The discovery of small molecules capable of inhibiting the once "undruggable" KRAS G12C mutation has ushered in a new era of precision oncology. This guide provides a meta-analysis of clinical outcomes for prominent KRAS G12C inhibitors, including the first-generation agents sotorasib and adagrasib, alongside promising next-generation compounds like divarasib and glecirasib. By presenting a side-by-side comparison of their clinical performance, this report aims to provide a clear and objective resource for the scientific community.

## Mechanism of Action: Targeting the Oncogenic "On" Switch

The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1] The G12C mutation, a substitution of glycine for cysteine at codon 12, traps the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and proliferation through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1][2]

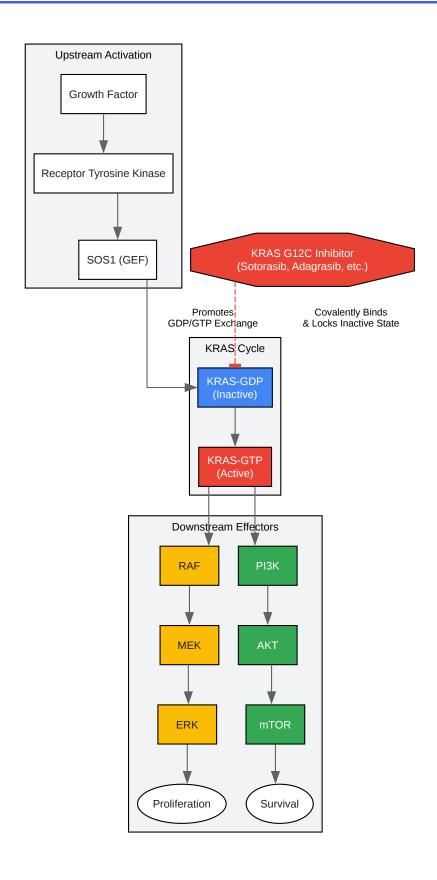


Sotorasib, adagrasib, divarasib, and glecirasib are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein.[3][4] This covalent modification locks the protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling and inhibiting tumor growth.[3][4]

## **Visualizing the KRAS Signaling Pathway**

The following diagram illustrates the central role of KRAS in cell signaling and the point of intervention for G12C inhibitors.





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KRAS signaling pathway and inhibitor mechanism.



# Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)

The following tables summarize the clinical efficacy of sotorasib, adagrasib, divarasib, and glecirasib in patients with previously treated KRAS G12C-mutated NSCLC.

Table 1: Efficacy of KRAS G12C Inhibitors in NSCLC

| Inhibitor  | Clinical<br>Trial                        | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------|--|-----------------------|-------------------------------------|---|---------------------------------------|
| Sotorasib  | CodeBreaK<br>100 (Phase<br>I/II)[5]      | 174                   | 41%                                 | 6.3 months                              | 12.5 months                           |
| Adagrasib  | KRYSTAL-1<br>(Phase I/II)[6]             | -                     | 43%                                 | 6.9 months                              | -                                     |
| Divarasib  | Phase I<br>Study<br>(NCT044498<br>74)[6] | 65                    | 55.6%                               | 13.8 months                             | -                                     |
| Glecirasib | Phase II<br>(NCT050093<br>29)[7][8]      | 119                   | 47.9%                               | 8.2 months                              | 13.6 months                           |

## **Comparative Efficacy in Colorectal Cancer (CRC)**

KRAS G12C inhibitors have also been evaluated in patients with KRAS G12C-mutated colorectal cancer, often in combination with an anti-EGFR antibody like cetuximab to overcome feedback activation of the EGFR pathway.

Table 2: Efficacy of KRAS G12C Inhibitors in CRC



| Inhibitor                 | Clinical<br>Trial | Treatment<br>Arm | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) |
|---------------------------|-------------------|------------------|-----------------------|-------------------------------------|---|
| Adagrasib                 | KRYSTAL-<br>1[9]  | Monotherapy      | 43                    | 19%                                 | 5.6 months                              |
| Adagrasib +<br>Cetuximab  | KRYSTAL-<br>1[9]  | Combination      | 28                    | 46%                                 | -                                       |
| Divarasib +<br>Cetuximab  | Phase Ib[10]      | Combination      | -                     | 62%                                 | -                                       |
| Glecirasib +<br>Cetuximab | Phase I/II[11]    | Combination      | 43                    | 62.8%                               | Not Reached                             |

## **Comparative Safety and Tolerability**

The safety profiles of these inhibitors are a critical consideration in clinical practice. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade)

| Inhibitor  | Most Common TRAEs (≥20%)   |  |
|------------|--|--|
| Sotorasib  | Diarrhea, nausea, fatigue, increased AST/ALT.  |  |
| Adagrasib  | Nausea, diarrhea, vomiting, fatigue.[12]   |  |
| Divarasib  | Diarrhea, nausea, vomiting, peripheral edema, increased blood creatine phosphokinase, fatigue, increased amylase, increased AST/ALT.  [13] |  |
| Glecirasib | Anemia, increased blood bilirubin, increased ALT/AST, hypertriglyceridemia.[14]  |  |

Table 4: Grade 3 or Higher Treatment-Related Adverse Events



| Inhibitor  | Clinical Trial    | Grade ≥3 TRAEs |
|------------|-------------------|----------------|
| Sotorasib  | CodeBreaK 100[5]  | -              |
| Adagrasib  | KRYSTAL-1[10]     | 44.8%          |
| Divarasib  | Phase I Study[10] | Low rate       |
| Glecirasib | Phase II[7]       | 38.7%          |

## **Experimental Protocols of Key Clinical Trials**

A general workflow for the clinical evaluation of KRAS G12C inhibitors is outlined below, followed by specific details of pivotal trials.



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General clinical trial workflow.

#### CodeBreaK 100 (Sotorasib)[5][15]

- Design: A global, single-arm, open-label, multicenter Phase I/II trial.
- Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had progressed on prior therapies.
- Intervention: Sotorasib 960 mg administered orally once daily.
- Primary Endpoints: Phase I focused on safety and tolerability, while Phase II's primary endpoint was Objective Response Rate (ORR).
- Assessments: Tumor response was evaluated according to RECIST v1.1 criteria. Safety was monitored through the reporting of adverse events.

#### KRYSTAL-1 (Adagrasib)[12][16][17]



- Design: A multicohort, open-label, non-randomized Phase I/II study.
- Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation, including NSCLC and CRC.
- Intervention: Adagrasib 600 mg administered orally twice daily. For the CRC combination cohort, cetuximab was administered intravenously.
- · Primary Endpoints: Objective response and safety.
- Assessments: Clinical activity (ORR, DCR, DOR, PFS, OS) and safety were evaluated.

Phase I Study of Divarasib (NCT04449874)[6][10]

- Design: An ongoing, open-label, dose-escalation, and dose-expansion, multicenter Phase I study.
- Patient Population: Patients 18 years or older with advanced KRAS G12C—positive solid tumors, including NSCLC.
- Intervention: Single-agent oral divarasib administered at doses ranging from 50-400 mg once daily.
- Primary Objective: Assessment of safety.
- Secondary Objectives: Preliminary antitumor activity.

Phase II Study of Glecirasib (NCT05009329)[4][7][8]

- Design: A pivotal, single-arm, multicenter Phase II study conducted in China.
- Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who were refractory or intolerant to previous treatments, including platinum-based therapy and an immune checkpoint inhibitor.
- Intervention: Glecirasib 800 mg administered orally once daily.



- Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee (IRC).
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and safety.

### **Conclusion and Future Directions**

The development of KRAS G12C inhibitors represents a landmark achievement in targeted cancer therapy. Sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated tumors. Newer agents like divarasib and glecirasib are showing promising efficacy and potentially improved safety profiles in early-phase trials. Head-to-head comparative studies will be crucial to definitively establish the superior agent. Furthermore, ongoing research is focused on combination strategies to overcome resistance mechanisms and further improve clinical outcomes for this patient population. The continued exploration of these targeted therapies holds the promise of more effective and personalized treatments for patients with KRAS G12C-driven cancers.

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